Bienvenue dans la boutique en ligne BenchChem!

LP-130

Retrovirology Protease Inhibition Antiviral Drug Discovery

A universal, nanomolar-range retroviral protease inhibitor active across HIV-1, FIV, and EIAV. This compound is essential for comparative mechanistic studies of viral protease adaptability and drug resistance, supported by extensive structural biology data (e.g., PDB 1ODY, 4FIV, 2FMB). Ideal for broad-spectrum antiviral research and HTS positive control development.

Molecular Formula C45H58N6O7
Molecular Weight 795.0 g/mol
CAS No. 153314-49-9
Cat. No. B1675262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP-130
CAS153314-49-9
SynonymsAc-Nal-Val-Sta-Glu-Nal-NH2
LP 149
LP-149
Molecular FormulaC45H58N6O7
Molecular Weight795.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)N)O)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC4=CC=CC=C43)NC(=O)C
InChIInChI=1S/C45H58N6O7/c1-7-35(43(56)50-37(42(46)55)23-31-18-12-16-29-14-8-10-20-33(29)31)48-40(54)25-39(53)36(22-26(2)3)49-45(58)41(27(4)5)51-44(57)38(47-28(6)52)24-32-19-13-17-30-15-9-11-21-34(30)32/h8-21,26-27,35-39,41,53H,7,22-25H2,1-6H3,(H2,46,55)(H,47,52)(H,48,54)(H,49,58)(H,50,56)(H,51,57)/t35?,36-,37-,38-,39-,41-/m0/s1
InChIKeyACPDNLLISIAERE-GFFZWOAJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LP-130 (CAS:153314-49-9): A Universal, Statine-Based Inhibitor of Retroviral Proteases for Cross-Species Comparative Pharmacology


LP-130, chemically designated as a statine-based inhibitor , is a universal, nanomolar-range inhibitor of retroviral proteases . Unlike highly selective inhibitors that target a single viral species, LP-130 exhibits potent activity against proteases from HIV-1, Feline Immunodeficiency Virus (FIV), and Equine Infectious Anemia Virus (EIAV) , making it a critical tool for comparative mechanistic studies and structural biology research focused on viral protease adaptability and drug resistance.

Why LP-130 Cannot Be Replaced by Standard HIV-1 Protease Inhibitors: The Unique Value of a Cross-Species Tool Compound


LP-130 occupies a distinct niche in the landscape of retroviral protease inhibitors. While most inhibitors, such as JG-365, are optimized for sub-nanomolar potency against HIV-1 protease , LP-130 was specifically designed and validated to exhibit a 'universal' inhibition profile across multiple retroviral species . This cross-species activity is not a standard feature; substituting LP-130 with a highly specific HIV-1 protease inhibitor would compromise the breadth and comparative nature of an experiment. Furthermore, the extensive structural biology data available for LP-130 complexed with HIV-1, FIV, and EIAV proteases provides a unique, pre-established framework for understanding inhibitor adaptability, an analysis not readily replicable with other compounds. This evidence base makes LP-130 the definitive standard for any study exploring the structural determinants of broad-spectrum antiviral activity or the molecular basis of protease resistance.

Head-to-Head Performance Data: Quantifying LP-130's Differentiation from JG-365 and Other Retroviral Protease Inhibitors


Comparative Inhibitory Potency (Ki) of LP-130 Against HIV-1 Protease

The primary differentiation for LP-130 lies in its potent and cross-species inhibitory profile. While not the most potent HIV-1 inhibitor in its class, its Ki value of 8 nM against HIV-1 protease is critical to its 'universal' inhibitor designation. For context, a highly optimized HIV-1-specific inhibitor like JG-365 demonstrates a Ki of 0.24 nM , reflecting its narrow optimization. The core differentiator is not superior potency but the ability of LP-130 to maintain nanomolar-range activity across a diverse panel of retroviral proteases , a property not exhibited by more potent, but highly specific, inhibitors.

Retrovirology Protease Inhibition Antiviral Drug Discovery

Cross-Species Inhibitory Potency: Quantified Activity of LP-130 Against EIAV Protease

A defining feature of LP-130 is its verified activity across retroviral species. The compound exhibits a Ki of 2 nM against Equine Infectious Anemia Virus (EIAV) protease . This cross-species activity is directly contrasted with typical HIV-1 protease inhibitors, which show no or negligible activity against non-HIV proteases. For instance, the compound MVT-101 is described as an inhibitor of HIV-1 protease without any indication of cross-species activity . This demonstrates that LP-130's 'universal' profile is a deliberate and quantifiable design feature, not a class-level trait.

Retrovirology Protease Inhibition Antiviral Drug Discovery

Structural Basis for Universality: Comparative Analysis of LP-130 Binding Modes Across Three Proteases

LP-130 is unique not only for its activity profile but also for the extensive structural characterization that accompanies it. Crystal structures have been solved for LP-130 in complex with proteases from HIV-1 (PDB ID: 1ODY), FIV (PDB ID: 4FIV), and EIAV (PDB ID: 2FMB) . A direct comparative analysis of these structures reveals 'an extraordinary similarity in the binding modes' . The primary conformational differences observed were in the naphthylalanine side chains at the P3/P3' positions, which are believed to account for the modest variation in Ki values across species . This contrasts sharply with most protease inhibitors, for which such a comprehensive, cross-species structural dataset is not available.

Structural Biology X-ray Crystallography Drug-Protein Interactions

Implications for Drug Resistance: A Mechanistic Link Between Universality and Reduced Resistance Liability

The design principle behind LP-130's 'universal' activity has direct implications for its value in drug resistance research. The authors of the primary study note that the sequences of proteases from related retroviruses sometimes include amino acids identical to those found in drug-resistant forms of HIV-1 protease . The finding that LP-130 can successfully inhibit proteases with these naturally occurring variations suggests that the absence of overly strong, specific interactions between the ligand and enzyme 'seems to favor the universality of the compound' and 'might indicate their likelihood of not eliciting drug resistance' . This is a class-level inference from the comparative structural data, which suggests LP-130 is a more valuable tool for exploring resistance mechanisms than highly optimized, single-target inhibitors.

Drug Resistance Mechanism of Action Retrovirology

Procurement-Driven Application Scenarios: When LP-130 is the Scientifically Mandated Choice


Comparative Structural Biology of Retroviral Protease-Inhibitor Interactions

This is the primary and best-validated use case for LP-130. Researchers requiring a chemical probe to investigate and compare the structural dynamics of the active site across multiple retroviral proteases should select LP-130. Its established crystal structures in complex with HIV-1 (1ODY), FIV (4FIV), and EIAV (2FMB) proteases provide an unparalleled, ready-made foundation for structural comparison. This is in stark contrast to using a species-specific inhibitor, which would yield no data on cross-species binding conservation or divergence. The 'extraordinary similarity in the binding modes' makes LP-130 the ideal tool for identifying key conserved features necessary for broad-spectrum inhibition.

Mechanistic Studies on the Fundamentals of Protease Inhibitor Drug Resistance

Studies focused on the molecular basis of drug resistance should prioritize LP-130. The research demonstrates that the compound's 'universal' activity stems from an adaptability that avoids strong, specific interactions that are easily lost through mutation . Since FIV and EIAV proteases contain residues that are homologous to those found in drug-resistant HIV-1 protease , LP-130 serves as a validated tool to dissect the relationship between inhibitor binding strength, specificity, and the evolutionary potential for resistance. It is uniquely suited for experiments seeking to understand the fundamental principles of resistance, separate from the clinical context of a specific drug.

Calibration and Validation of Pan-Retroviral Assays

For core facilities or laboratories developing high-throughput screening assays intended to identify broad-spectrum antiviral agents, LP-130 serves as an essential positive control. Unlike a standard HIV-1 protease inhibitor, LP-130's verified nanomolar activity against a panel of proteases (HIV-1 Ki=8 nM , EIAV Ki=2 nM ) allows for the simultaneous validation and calibration of assay performance across multiple viral targets in a single experiment. This simplifies workflow and provides a consistent internal standard for comparative analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

96 linked technical documents
Explore Hub


Quote Request

Request a Quote for LP-130

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.